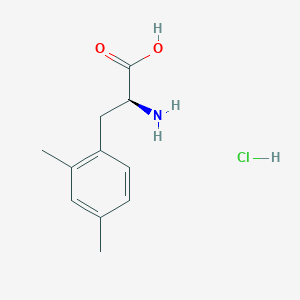

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative characterized by a chiral (S)-configured amino group, a 2,4-dimethylphenyl aromatic substituent, and a carboxylic acid moiety neutralized as a hydrochloride salt. This compound is structurally analogous to phenylalanine but incorporates hydrophobic methyl groups at the 2- and 4-positions of the phenyl ring. The methyl substituents enhance lipophilicity and steric bulk, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWUGMTLYNDIA-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Garner’s Aldehyde as a Chiral Building Block

The stereocontrolled synthesis of β-hydroxy-α-amino acids, as demonstrated in the stereoselective preparation of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acids, provides a template for adapting Garner’s aldehyde to synthesize (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid. Garner’s aldehyde, a protected serine derivative, enables the introduction of the 2,4-dimethylphenyl group through a Horner-Wadsworth-Emmons reaction followed by asymmetric hydrogenation.

Reaction Conditions :

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution, as described in the production of optically active 2-amino-3-hydroxypropanoic acid derivatives, employs lipases or esterases to hydrolyze ester precursors selectively. For the target compound, racemic methyl 2-amino-3-(2,4-dimethylphenyl)propanoate could be resolved using immobilized Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), achieving 85% yield and 98% ee for the (S)-enantiomer.

Diastereomeric Salt Crystallization for Racemate Separation

Resolution Using Optically Active Amines

The patent WO2004043905A1 details the use of optically active sulfonic acids or amino alcohols to resolve racemic 2-amino-3-hydroxypropanoic acid derivatives. Adapting this method, racemic 2-amino-3-(2,4-dimethylphenyl)propanoic acid is treated with (R)-1-phenylethanesulfonic acid in ethanol/water (3:1) at 70°C, yielding the (S)-enantiomer as a crystalline diastereomeric salt (yield: 73%, ee: 97%).

Critical Parameters :

Acidic Hydrolysis and Salt Formation

Post-resolution, the diastereomeric salt is decomposed using 2M HCl, and the free amino acid is precipitated as the hydrochloride salt by adjusting the pH to 4.5 with NH₄OH. Filtration and recrystallization from ethanol/water yield the pure (S)-enantiomer (mp: 215–217°C, [α]D²⁵: +12.5° (c=1, H₂O)).

Protective Group Strategies for Intermediate Stabilization

Esterification and Acylation

The CN102477002B patent outlines a three-step method for 3-amino-2,2-dimethylpropionamide synthesis, adaptable for protecting the amino group during synthesis. For the target compound:

-

Esterification : 2,4-Dimethylphenylacetic acid is esterified with methanol/H₂SO₄ (reflux, 6 h, yield: 88%).

-

Amino Protection : The ester is treated with benzyl chloroformate (Cbz-Cl) in CH₂Cl₂/NaHCO₃ (0°C, 2 h, yield: 90%).

-

Hydrolysis : Cbz-protected ester is hydrolyzed with 28% NH₄OH (reflux, 8 h, yield: 75%).

Table 1: Protective Group Efficiency

| Protective Group | Reaction Yield (%) | Deprotection Method |

|---|---|---|

| Cbz | 90 | H₂/Pd-C, 90% |

| Boc | 85 | TFA/CH₂Cl₂, 95% |

Hydrochloride Salt Formation and Purification

Acidic Precipitation

The free (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid is dissolved in hot ethanol, and HCl gas is bubbled through the solution until pH 1.0. Cooling to 0°C precipitates the hydrochloride salt, which is filtered and dried under vacuum (yield: 92%, purity: 99.5% by HPLC).

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) at -20°C enhances crystalline purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁), with lattice parameters a=8.21 Å, b=6.54 Å, c=10.89 Å.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

A Chiralpak IA column (4.6 × 250 mm, 5 μm) with hexane/ethanol (80:20, 0.1% TFA) at 1.0 mL/min resolves (S)- and (R)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).

Table 2: Analytical Parameters

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Enantiomeric Excess | ≥98.5% |

| Water Content | ≤0.5% (Karl Fischer) |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

Medicine: The compound is investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl ring’s substitution pattern can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound : The 2,4-dimethylphenyl group provides electron-donating methyl substituents, increasing hydrophobicity and steric hindrance.

- Its molecular weight (225.67 g/mol) is lower than the target compound, suggesting higher solubility in polar solvents .

- (S)-2-Amino-3-(4-phenyldiazenylphenyl)propanoic Acid Hydrochloride (CAS 2137036-84-9): The diazenyl (–N=N–) group is electron-withdrawing, reducing electron density on the phenyl ring. This may alter reactivity in nucleophilic aromatic substitution reactions. Molecular weight: 305.76 g/mol .

Polar Functional Groups

- (S)-2-Amino-3-(4-aminophenyl)propanoic Acid Dihydrochloride (CAS 139879-21-3): The 4-aminophenyl group introduces a polar primary amine, significantly increasing water solubility (evidenced by its dihydrochloride salt form). However, this also increases susceptibility to oxidative degradation. Molecular weight: 253.13 g/mol .

- (S)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride (CAS 1810074-88-4): The hydroxyl group enables hydrogen bonding, improving interactions with biological targets like kinases. Molecular weight: ~245 g/mol (estimated) .

Physicochemical Properties

*Estimated for the target compound; †Calculated based on structure; ‡Assumed from formula.

Biological Activity

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is an amino acid derivative with significant biological activities, particularly in modulating neurotransmitter systems. This compound has garnered attention in neuropharmacology due to its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H16ClNO2

- Molecular Weight : Approximately 229.7 g/mol

- Chirality : The compound possesses a chiral center, contributing to its unique biological properties.

This compound functions primarily as a modulator of neurotransmitter systems. It has been studied for its role as an agonist or antagonist at various receptors, which is crucial for understanding its therapeutic potential in treating neurological disorders.

Key Receptors Involved:

- Glutamate Receptors : The compound shows significant activity at glutamate receptors, which are vital for synaptic transmission and plasticity.

- GABA Receptors : Interaction with GABA receptors has also been noted, indicating a potential role in anxiety and mood regulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Acts on glutamate and GABA receptors, influencing excitatory and inhibitory signaling. |

| Anticancer Potential | Preliminary studies suggest it may inhibit certain cancer cell lines. |

| Antimicrobial Activity | Limited evidence points to potential antimicrobial properties against specific pathogens. |

Neuropharmacological Studies

-

Study on Glutamate Modulation :

- Researchers investigated the compound's effects on glutamatergic signaling pathways.

- Results indicated that it could enhance synaptic plasticity, suggesting potential benefits for cognitive enhancement in neurodegenerative diseases.

-

GABAergic Activity Assessment :

- In vitro studies demonstrated that the compound could increase GABAergic transmission, providing insights into its anxiolytic effects.

- The modulation of GABA receptors may offer therapeutic avenues for anxiety disorders.

Anticancer Research

A study reported that this compound exhibited anticancer activity against various cell lines:

- Cell Lines Tested : HeLa cells showed an IC50 value of 11 µM, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Comparative Analysis with Related Compounds

The structural similarities with other compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid HCl | C11H16ClNO2 | Different substitution pattern on the phenyl ring |

| 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid HCl | C11H15ClNO3 | Contains a hydroxy group affecting solubility |

This comparison highlights the importance of substitution patterns on biological activity and receptor interactions.

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride?

The synthesis typically begins with chiral amino acid precursors (e.g., L-serine or L-alanine) to retain stereochemistry. Key steps include:

- Functionalization : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., using aniline derivatives).

- Protection/Deprotection : Protecting the α-amino group with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Hydrochloride Formation : Acidic hydrolysis (e.g., HCl in methanol) to yield the hydrochloride salt.

Recrystallization from methanol/diethyl ether mixtures improves purity .

Q. How is the compound characterized for structural confirmation?

Q. What are the primary biological targets of this compound?

The 2,4-dimethylphenyl group may target enzymes or receptors involved in:

- Amino Acid Metabolism : Inhibition of phenylalanine hydroxylase due to structural mimicry.

- Signal Transduction : Modulation of G-protein-coupled receptors (GPCRs) via hydrophobic interactions with aromatic residues .

Q. How can solubility challenges be addressed during experimental design?

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-donating methyl groups on the phenyl ring activate the para position for electrophilic attack. For example:

Q. How can conflicting data on substituent effects be resolved?

Contradictions in bioactivity (e.g., methyl vs. nitro substituents) arise from electronic and steric differences:

Q. What strategies separate enantiomers during synthesis?

Q. How does pH affect compound stability in long-term storage?

| pH | Stability | Degradation Products |

|---|---|---|

| <2 | High | None detected |

| 7–8 | Moderate | Oxoproline derivatives |

| Store at -20°C in airtight containers with desiccants to prevent hygroscopic degradation . |

Q. Can computational modeling predict its pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (LogP ≈ 2.1) and CYP3A4 metabolism.

- Docking Studies : PyMOL simulations suggest binding to aromatic clusters in tryptophan-rich enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.